N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
“N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide” is an organic compound containing functional groups such as an amide and a sulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide and sulfonyl groups. This could potentially be achieved through reactions such as nucleophilic acyl substitution for the amide group and electrophilic aromatic substitution for the sulfonyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide and sulfonyl groups could potentially influence the overall structure and properties of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the sulfonyl group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Antimicrobial Activity
This compound has been explored for its potential use as an antimicrobial agent. The presence of the phenylsulfonyl group may contribute to its ability to inhibit the growth of various bacteria and fungi, making it a candidate for further research in developing new antimicrobial drugs .
Anti-inflammatory Properties
Due to its structural similarity to known anti-inflammatory compounds, N1-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide may exhibit anti-inflammatory activity. This could be particularly useful in the treatment of chronic inflammatory diseases .
Cancer Research
The compound’s potential to act as an inhibitor of certain pathways involved in cancer cell proliferation has been a subject of interest. It could serve as a lead compound for the development of new anticancer medications .
Analgesic Applications
Research suggests that compounds with similar structures have analgesic properties. Therefore, this compound might be used to develop new pain-relief medications, especially for chronic pain management .
Antioxidant Effects
Antioxidants play a crucial role in protecting cells from oxidative stress. N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide could be investigated for its antioxidant capacity, which may be beneficial in preventing diseases related to oxidative damage .
Drug Development
The structural features of N1-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide make it a valuable scaffold for the synthesis of various drug molecules. Its modification through different chemical reactions could lead to the creation of a range of pharmaceuticals with diverse therapeutic effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(2)14-8-10-15(11-9-14)19-17(20)12-18-23(21,22)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEALXXWXWIJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide |
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